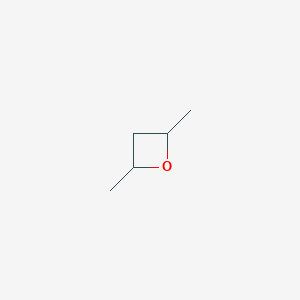

2,4-Dimethyloxetane

Übersicht

Beschreibung

2,4-Dimethyloxetane is a cyclic ether with the molecular formula C₅H₁₀O. It is a four-membered ring compound with two methyl groups attached to the second and fourth carbon atoms. This compound is significant in various chemical processes, particularly in low-temperature combustion mechanisms where it acts as an intermediate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dimethyloxetane can be synthesized through several methods, including:

Intramolecular Cyclization: This involves the cyclization of appropriate precursors under specific conditions.

Epoxide Ring Opening/Ring Closing: This method involves the opening of an epoxide ring followed by a ring-closing reaction to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The specific details of these processes are often proprietary, but they generally involve the use of metal catalysts and controlled reaction conditions to facilitate the cyclization reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyloxetane undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Common reagents include hydrogen gas (H₂) and metal catalysts such as palladium on carbon (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted oxetanes .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,4-Dimethyloxetane serves as an important intermediate in the synthesis of complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Reacts with oxygen to form peroxy radicals.

- Reduction : Can be reduced to form other derivatives.

- Substitution Reactions : Capable of undergoing nucleophilic substitutions.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | O₂, H₂O₂ | Peroxy radicals |

| Reduction | H₂, Pd/C | Reduced derivatives |

| Substitution | Halogens, Nucleophiles | Substituted oxetanes |

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biological molecules and its implications in drug development. The compound is explored for:

- Biological Activity : Investigated for its role in modulating biological pathways.

- Drug Development : Used as a building block for synthesizing pharmaceuticals.

Medicine

In medicinal chemistry, this compound is being studied for its potential applications in drug discovery. Its structural properties make it a candidate for developing new therapeutic agents.

Industrial Applications

The compound is utilized in the production of polymers and other industrial chemicals. Its ability to act as an intermediate enhances the synthesis of various materials used across different industries.

Case Study 1: Combustion Chemistry

A significant application of this compound is observed in combustion processes. It forms during the low-temperature combustion of n-pentane through unimolecular reactions of hydroperoxyalkyl radicals (QOOH). Understanding its formation and reaction pathways is crucial for improving combustion efficiency and emissions control.

- Findings : The study revealed that 2,4-dimethyloxetanyl radicals can lead to various products such as acetaldehyde and propene through complex reaction mechanisms involving stereoisomers .

Case Study 2: Synthesis of Heterocycles

Research has demonstrated that this compound can be effectively utilized in the synthesis of heterocycles and macrocycles via diverse synthetic routes. These reactions often yield moderate to good yields of desired products, showcasing its versatility as a synthetic intermediate .

Wirkmechanismus

The mechanism of action of 2,4-dimethyloxetane involves its interaction with various molecular targets and pathways. For example, in combustion processes, it reacts with hydroperoxyalkyl radicals to form peroxy radicals, which then undergo further reactions to produce various products . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants.

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyloxetane can be compared with other similar cyclic ethers, such as:

2-Methyloxetane: This compound has only one methyl group attached to the oxetane ring, making it less sterically hindered than this compound.

3,3-Dimethyloxetane: This compound has two methyl groups attached to the same carbon atom, resulting in different reactivity and steric effects compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes .

Biologische Aktivität

2,4-Dimethyloxetane (DMO) is a cyclic ether that has garnered interest in various fields of chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMO, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound has the molecular formula and features a four-membered oxetane ring. The strain associated with the small ring size contributes to the reactivity of DMO, allowing it to participate in various chemical reactions, including radical formation and unimolecular reactions during combustion processes .

Mechanisms of Biological Activity

The biological activity of DMO is primarily attributed to its ability to form radicals and undergo oxidation reactions. The following mechanisms have been identified:

- Radical Formation : DMO can produce alkyl-substituted radicals through unimolecular reactions. These radicals are significant in combustion chemistry, influencing the ignition characteristics of fuels .

- Oxidation Reactions : DMO participates in oxidation processes that can lead to the formation of various products, including acetaldehyde and propene. These products can have further biological implications, such as cytotoxic effects or interactions with cellular components .

Biological Activities

Research indicates that compounds containing oxetane rings exhibit a range of biological activities:

- Antimicrobial Properties : Oxetanes have shown antibacterial and antifungal activities. The incorporation of oxetane moieties into drug design can enhance the pharmacokinetic properties of therapeutic agents .

- Anticancer Activity : Certain oxetane derivatives have demonstrated anticancer properties, potentially due to their ability to induce apoptosis in cancer cells or interfere with cellular signaling pathways .

Case Studies and Research Findings

-

Unimolecular Reactions of DMO Radicals :

A study investigated the unimolecular reactions of 2,4-dimethyloxetanyl radicals formed during the combustion of n-pentane. The research highlighted significant pathways leading to products like acetaldehyde and propene, which may have implications for understanding DMO's reactivity in biological systems .Reaction Pathway Major Products 2,4-dimethyloxetan-1-yl → Acetaldehyde + Allyl 2,4-dimethyloxetan-2-yl → Propene + Acetyl 2,4-dimethyloxetan-3-yl → 3-butenal + Methyl -

Biological Effects in Cellular Models :

In vitro studies have shown that DMO and its derivatives can affect cell viability and induce apoptosis in cancer cell lines. For instance, the introduction of oxetane-containing compounds has been linked to increased cytotoxicity against specific cancer types . -

Pharmacological Applications :

The unique properties of DMO have led to its exploration in drug development. Its ability to enhance solubility and permeability makes it a candidate for incorporation into new therapeutic agents aimed at treating infections or cancer .

Eigenschaften

IUPAC Name |

2,4-dimethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPWZEMUMPFHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336698 | |

| Record name | Oxetane, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14988-66-0 | |

| Record name | Oxetane, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-dimethyloxetane formed during fuel combustion?

A1: this compound is a cyclic ether that forms during the low-temperature combustion of certain fuels, particularly n-pentane. [, ] Its formation is linked to the unimolecular reactions of hydroperoxyalkyl radicals (QOOH), specifically those derived from n-pentane. These QOOH radicals undergo an isomerization step involving a six-membered transition state, ultimately leading to the formation of this compound. []

Q2: Why is understanding the fate of this compound important in combustion modeling?

A2: this compound doesn't just sit inertly in the combustion environment. It can undergo further reactions that influence the overall reaction mechanism and product distribution. [] Critically, it can react via two main pathways:

- Unimolecular Ring-Opening: The oxetane ring can break apart, leading to various products depending on the specific radical formed and the reaction conditions. [] These ring-opening reactions have rates comparable to reactions with oxygen, making them significant competitors. []

- Reaction with Oxygen: this compound can react with molecular oxygen to form cyclic ether-peroxy adducts, further complicating the reaction network. []

Q3: What makes the study of this compound radicals complex?

A3: Several factors contribute to the complexity:

- Stereoisomerism: this compound can exist as different stereoisomers, and the stereochemistry of the molecule significantly affects the reactivity of its derived radicals. For instance, diastereomeric cyclic ether peroxy radicals (formed from this compound) exhibit vastly different reactivity profiles. []

- Multiple Reaction Channels: The potential energy surfaces of these radicals are complex, with multiple accessible reaction pathways leading to a diverse array of products. [, ] This includes conventional QOOH decomposition pathways (like HO2 elimination) and ring-opening reactions, which can lead to unique unsaturated peroxy radicals. []

- Well-Skipping Reactions: At atmospheric pressure, the rate of chemical reactions for many of these radicals is comparable to the rate of collisional stabilization. This leads to "well-skipping" reactions, where the energized radicals react before being fully thermalized, further complicating kinetic analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.